molecular formula C21H26N4O4S2 B4614706 methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate

methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No. B4614706
M. Wt: 462.6 g/mol
InChI Key: NJPSSGDIFDIZPL-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis involves multiple steps, including nucleophilic substitutions and condensations. Compounds with similar structures have been synthesized through reactions involving amino and carboxylate groups, as well as various coupling reactions. For example, Piperazine derivatives and thiophene derivatives have been synthesized to study different biological activities and chemical properties (A. Krinochkin et al., 2021).

Molecular Structure Analysis Molecular structure analysis typically involves X-ray crystallography and NMR studies. Similar compounds exhibit complex intramolecular hydrogen bonding and distinct molecular conformations. For instance, compounds with dimethylamino groups and thiophene backbones have been structurally characterized to reveal the spatial arrangement and electronic distribution (J. N. Low et al., 1996).

Chemical Reactions and Properties This compound, due to its functional groups, is likely involved in nucleophilic addition reactions, tautomerism, and possibly cyclization reactions. The presence of dimethylamino and thiophene groups suggests it could participate in electron-rich interactions and act as a nucleophile in various chemical contexts. Similar compounds have shown activities in creating complex heterocycles and participating in multi-step chemical syntheses (B. Stanovnik et al., 2002).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing novel heterocyclic compounds due to their potential as therapeutic agents. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Central Nervous System Agents

Derivatives of isobenzofuran and piperazine have been explored for their potential as central nervous system agents, with particular attention to antidepressant properties. This includes the synthesis and biological evaluation of compounds exhibiting significant antitetrabenazine activity, suggesting their utility in managing depression (Martin et al., 1981).

Antimicrobial Activities

Thiazolidinone derivatives, for example, have been synthesized and evaluated for their antimicrobial activities. Some compounds were found to possess good or moderate activities against a range of microorganisms, highlighting the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These studies contribute to the development of more effective corrosion inhibitors for industrial applications (Hu et al., 2016).

Chirality Assignment of Carboxylic Acids

Research into polyacetylenes bearing an amino group has led to their application in chirality assignment of carboxylic acids. This innovative approach utilizes circular dichroism to determine the chirality of acids, showcasing the compound's utility in stereochemical analysis (Yashima, Maeda, Matsushima, & Okamato, 1997).

properties

IUPAC Name

methyl 5-(dimethylcarbamoyl)-2-[[4-(4-hydroxyphenyl)piperazine-1-carbothioyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S2/c1-13-16(20(28)29-4)18(31-17(13)19(27)23(2)3)22-21(30)25-11-9-24(10-12-25)14-5-7-15(26)8-6-14/h5-8,26H,9-12H2,1-4H3,(H,22,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPSSGDIFDIZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
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methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 3
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methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 4
methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 5
methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 6
methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate

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